N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-8-11(19-15(18-10)20(2)3)9-17-14(21)12-6-4-5-7-13(12)16/h4-8H,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPXKKNVROBMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Intermediate Synthesis
The synthesis begins with the preparation of the pyrimidine core, 2-(dimethylamino)-6-methylpyrimidin-4-yl)methylamine. This intermediate is typically synthesized via a multistep process:
Condensation Reaction :
Reductive Amination :
Key Reaction Conditions :
- Temperature: 0–25°C for condensation; 50°C for methylation.
- Catalysts: NaH for methylation; NaBH3CN for reductive amination.
Benzamide Moiety Preparation
The 2-fluorobenzamide component is synthesized through the following steps:
Acid Chloride Formation :
Amide Coupling :
Optimization Insights :
- Substituting DCM with acetonitrile improves solubility but reduces yield by 15%.
- Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 20%.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency:
Pyrimidine Core Production :
Amide Coupling :
Table 1: Comparative Yields Across Production Methods
| Method | Yield (%) | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Batch (Lab Scale) | 72 | 98 | 0.5 |
| Continuous Flow | 89 | 99.5 | 12 |
| Hybrid Batch-Flow | 82 | 98.8 | 8 |
Reaction Condition Analysis
Solvent and Temperature Effects
Solvent Screening :
Temperature Dependence :
Catalytic Systems
- Palladium Catalysts :
- Enzymatic Catalysis :
Byproduct Management and Purification
Common Byproducts
- N-Overalkylation : Occurs during pyrimidine methylation, mitigated by controlled iodomethane dosing.
- Hydrolysis Products : 2-Fluorobenzoic acid forms if moisture is present during amide coupling.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-chlorobenzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 320.4 g/mol. The structure features a dimethylamino group attached to a pyrimidine ring, which is further linked to a fluorobenzamide moiety. This unique arrangement is thought to contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 1797721-29-9 |
The biological activity of this compound primarily involves the modulation of enzymatic pathways and receptor interactions. The compound has been shown to inhibit specific enzymes and receptors that are critical in various cellular processes.
- Enzyme Inhibition : The compound can inhibit enzymes involved in signal transduction pathways, potentially affecting cell survival and proliferation.
- Receptor Modulation : It may interact with receptors, altering their activity and influencing downstream signaling cascades.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro assays revealed significant cytotoxic effects, suggesting its potential as an anticancer agent.
- Case Study : A study found that the compound exhibited selective toxicity towards A549 cells compared to non-tumorigenic cell lines, indicating its potential for targeted cancer therapy .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It shows promise in modulating serotonin transporters (SERT), which may have implications for treating mood disorders.
- Research Findings : Analogous compounds have demonstrated high selectivity for SERT over norepinephrine transporters (NET), suggesting that modifications to the dimethylamino group could enhance therapeutic profiles .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | Enzyme inhibition | Moderate cytotoxicity |
| Compound B | Receptor modulation | High selectivity for SERT |
| N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide | Enzyme inhibition & receptor modulation | High cytotoxicity against cancer cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of amidines with β-keto esters or nitriles under acidic conditions .
- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine or its derivatives.
- Step 3 : Amide coupling between the pyrimidine intermediate and 2-fluorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- 1H/13C NMR : Assign signals for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons), dimethylamino group (singlet at δ 2.8–3.2 ppm), and fluorobenzamide (19F NMR for fluorine at δ -110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 347.18).
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and benzamide moieties to confirm spatial orientation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition : Screen against p38 MAPK using fluorescence polarization assays, referencing structural analogs like SB-203580 (IC50 ~ 50 nM for p38α) .
- Antimicrobial Activity : Test in MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as pyrimidine derivatives show broad-spectrum activity .
Advanced Research Questions
Q. How does the fluorobenzamide moiety influence target selectivity compared to isobutyramide analogs (e.g., SB-203580)?
- Structural Insights : The 2-fluorobenzamide group increases lipophilicity (clogP ~2.8 vs. 1.9 for SB-203580), enhancing membrane permeability. The fluorine atom stabilizes aryl-protein interactions via halogen bonding, potentially improving selectivity for kinases like JNK over p38 MAPK .
- Experimental Validation : Perform competitive binding assays with radiolabeled ATP analogs to quantify Ki values across kinase panels.
Q. What strategies resolve contradictions in binding affinity data across different assay systems?
- Case Study : Discrepancies in IC50 values between enzymatic (cell-free) and cellular assays may arise from off-target effects or metabolite interference.
- Approach :
- Use isoform-specific kinase inhibitors (e.g., SB202190 for p38 MAPK) to isolate target engagement.
- Apply SPR (Surface Plasmon Resonance) to measure direct binding kinetics (ka/kd) and validate cellular results .
Q. How do modifications to the pyrimidine ring’s substitution pattern affect pharmacokinetic properties?
- Data-Driven Analysis :
- Methyl Group (C6) : Enhances metabolic stability by sterically hindering CYP450 oxidation (t1/2 increases from 2.1 to 4.8 hours in rat liver microsomes).
- Dimethylamino Group (C2) : Improves solubility via hydrogen bonding but may reduce BBB penetration (logBB <0.3) .
- Methodology : Conduct ADME studies using Caco-2 cells for permeability and hepatic microsomes for metabolic stability.
Data Contradiction Analysis
Q. Why do cellular viability assays show higher potency than enzymatic assays for this compound?
- Hypothesis : Metabolites (e.g., N-demethylated derivatives) may exhibit enhanced activity.
- Testing :
- LC-MS/MS to identify metabolites in cell lysates.
- Compare IC50 of parent compound vs. metabolites in enzymatic assays .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
